Methyl2-methyl-3-sulfopropanoate

Description

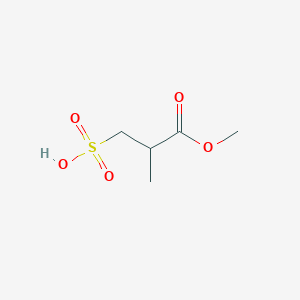

Methyl 2-methyl-3-sulfopropanoate is a sulfonate ester characterized by a propanoic acid backbone substituted with a methyl group at the 2-position and a sulfopropyl group at the 3-position. Its structure can be represented as CH2(SO3H)-CH(CH3)-COOCH3, combining ester and sulfonic acid functionalities. Sulfonate esters are typically employed for their hydrolytic stability compared to sulfate esters, making them suitable for industrial processes requiring controlled release or solubility .

Properties

Molecular Formula |

C5H10O5S |

|---|---|

Molecular Weight |

182.20 g/mol |

IUPAC Name |

3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid |

InChI |

InChI=1S/C5H10O5S/c1-4(5(6)10-2)3-11(7,8)9/h4H,3H2,1-2H3,(H,7,8,9) |

InChI Key |

VZZBCFHCABFUQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-sulfopropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-sulfopropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of methyl 2-methyl-3-sulfopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-3-sulfopropanoate undergoes various chemical reactions, including:

Oxidation: The sulfonate group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-methyl-3-sulfopropanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in the study of enzyme mechanisms and metabolic pathways.

Industry: It is employed in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-sulfopropanoate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, derived from the provided evidence, are compared to highlight key structural, functional, and application-based differences.

Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS 1561-92-8)

- Structure : Sodium salt of an allyl sulfonate with a methyl substituent.

- Functional Groups : Sulfonate (-SO3⁻Na⁺), alkene (C=C).

- Applications: Likely used as a monomer in ion-exchange resins or water-soluble polymers due to its ionic sulfonate group.

- Key Differences: The sodium salt form enhances water solubility, whereas the methyl ester in the target compound may improve organic-phase compatibility. The alkene group in this compound enables polymerization, unlike the saturated backbone of methyl 2-methyl-3-sulfopropanoate .

3-(2-Aminoethylsulfanyl)-2-Methylpropanoic Acid

- Structure: Propanoic acid with a methyl group at the 2-position and a thioether-linked aminoethyl group at the 3-position.

- Functional Groups : Thioether (-S-), carboxylic acid (-COOH), amine (-NH2).

- Hazards: Releases hydrogen bromide (HBr) and nitrogen oxides (NOx) during combustion.

- Key Differences: The thioether group (S in -2 oxidation state) contrasts with the sulfonate ester (S in +6 oxidation state), leading to divergent reactivity. The aminoethyl substituent introduces basicity, absent in the sulfonate ester, which may influence biological activity or coordination chemistry .

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl)

- Structure : Methyl esters of sulfonylurea herbicides with triazine rings.

- Functional Groups : Sulfonylurea (-SO2NHC(O)NH-), triazine, methyl ester.

- Applications : Herbicides targeting acetolactate synthase (ALS) in plants.

- Key Differences: The sulfonylurea moiety enables specific enzyme inhibition, whereas methyl 2-methyl-3-sulfopropanoate lacks such bioactivity. The triazine ring contributes to aromatic stability and π-π interactions, absent in the aliphatic sulfopropanoate .

Data Table: Comparative Analysis

Research Findings and Implications

Reactivity and Stability: Sulfonate esters (e.g., methyl 2-methyl-3-sulfopropanoate) exhibit greater hydrolytic stability compared to sulfates but less than sulfonic acid salts. This balance makes them suitable for controlled-release applications . Thioether-containing compounds (e.g., 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid) are prone to oxidation, forming sulfoxides or sulfones, whereas sulfonate esters resist such transformations .

Application-Specific Behavior: The ionic nature of sodium sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) favors aqueous applications, while the ester group in methyl 2-methyl-3-sulfopropanoate enhances solubility in organic solvents . Sulfonylurea esters leverage both sulfonate and urea groups for targeted herbicidal activity, a feature absent in simpler sulfopropanoates .

Hazard Profiles :

- Combustion of sulfur-containing compounds universally risks toxic gas release (e.g., SOx from sulfonates, HBr from thioethers). Proper handling and firefighting measures (e.g., alcohol-resistant foam) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.